3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a pyridine ring and a dibenzo[b,e][1,4]diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid, leading to intramolecular cyclization . This reaction is followed by further modifications to introduce the pyridine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenous acid to introduce carbonyl groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenous acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolines: These compounds have a similar nitrogen-based hetero-aromatic ring structure and exhibit various biological activities.
Uniqueness
What sets this compound apart is its specific combination of structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
9,9-dimethyl-6-pyridin-4-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H21N3O/c1-20(2)11-16-18(17(24)12-20)19(13-7-9-21-10-8-13)23-15-6-4-3-5-14(15)22-16/h3-10,19,22-23H,11-12H2,1-2H3 |
InChI Key |
AGJHUQHJHISOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=NC=C4)C(=O)C1)C |
Origin of Product |
United States |
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